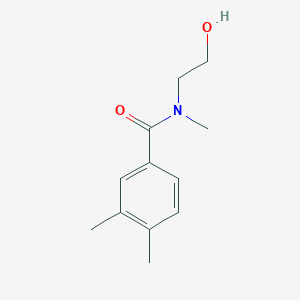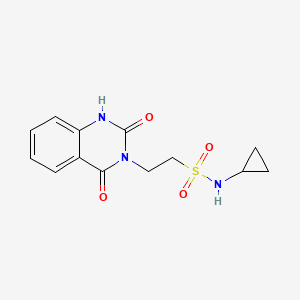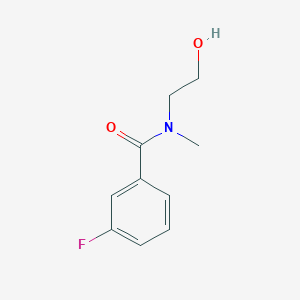
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has been used by the public since 1957. DEET is known for its effectiveness in repelling various types of insects, including mosquitoes, ticks, and fleas.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide interferes with the olfactory system of insects, making them unable to locate their host. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may also act as a deterrent by causing an unpleasant sensation on the insect's antennae.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have a low toxicity in humans. It is metabolized in the liver and excreted through the urine. However, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have toxic effects on some animals, including fish and birds.
実験室実験の利点と制限
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. However, there are some limitations to using N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide in lab experiments. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide can be toxic to some animals, which may limit its use in certain experiments. Additionally, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may interfere with the behavior of some insects, which may affect the outcome of experiments.
将来の方向性
There are several future directions for research on N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Another area of research is the study of the mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, which may lead to the development of new insecticides. Additionally, research on the environmental impact of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may lead to the development of more environmentally friendly insect repellents.
合成法
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is synthesized through the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Other synthesis methods include the reaction of 3-methylbenzoic acid with diethylamine and the reaction of 3-methylbenzyl alcohol with diethylamine.
科学的研究の応用
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is also used in the military for protection against insect-borne diseases.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(8-10(9)2)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWGMXPTMBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)